Methyl 1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

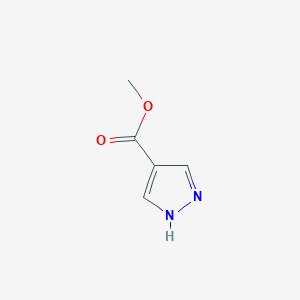

Methyl 1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Wirkmechanismus

Target of Action

Methyl 1H-pyrazole-4-carboxylate, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary target of this compound is Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study suggests that it interacts with the active site ofLmPTR1 , a protein target in Leishmania, characterized by lower binding free energy . This interaction could potentially inhibit the function of the protein, leading to the death of the parasite.

Biochemical Pathways

It is known that pyrazole derivatives can interfere with various biological processes in parasites, such as dna synthesis, protein function, and metabolic pathways

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, respectively.

Biochemische Analyse

Biochemical Properties

Methyl 1H-pyrazole-4-carboxylate is a versatile scaffold in organic synthesis, often used as a starting material for the preparation of more complex heterocyclic systems . It exhibits tautomerism, a phenomenon that may influence its reactivity and impact the synthetic strategies where it takes part

Molecular Mechanism

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid yields the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts such as palladium or zinc oxide to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole-4-carboxylic acids, and alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl 1H-Pyrazole-4-Carboxylate

MPC can be synthesized through several methods, often involving the reaction of hydrazine derivatives with suitable carbonyl compounds. A notable method includes the use of alkyl difluoroacetoacetates and trialkyl orthoformates under specific conditions to yield high purity products with improved regioselectivity . The process is economically advantageous due to the mild reaction conditions and reduced hazardous waste production compared to traditional methods.

Antifungal Activity

MPC and its derivatives have been extensively studied for their antifungal properties. Research indicates that compounds derived from MPC exhibit potent activity against a range of phytopathogenic fungi. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown superior antifungal efficacy compared to established fungicides like boscalid . These compounds target succinate dehydrogenase (SDH), an enzyme critical for fungal respiration, thereby inhibiting fungal growth effectively.

Structure-Activity Relationships (SAR)

Studies employing quantitative structure-activity relationship (QSAR) models have elucidated the relationship between molecular structure and biological activity, providing insights into how modifications to the MPC structure can enhance its antifungal potency . The incorporation of different substituents at specific positions on the pyrazole ring has been shown to significantly impact activity.

Agricultural Applications

MPC serves as a key synthetic intermediate in the development of novel pyrazole-based fungicides. Its derivatives are utilized in formulating fungicides that are effective against various crop diseases, thus playing a crucial role in agricultural practices aimed at enhancing crop yield and quality . The annual production of fungicides utilizing MPC derivatives exceeds 30,000 metric tons, highlighting its importance in agricultural chemistry .

Development of Novel Fungicides

A recent study demonstrated the synthesis and evaluation of new fungicides based on MPC derivatives. The compounds were tested against multiple fungal strains, showing promising results in both laboratory and field conditions. The findings suggest that these new formulations could provide effective solutions for managing crop diseases while minimizing environmental impact due to their lower toxicity profiles compared to conventional agents .

Economic Impact Analysis

The economic implications of using MPC-derived fungicides have been assessed, revealing that improvements in synthesis methods lead to cost reductions in production while maintaining high efficacy levels. This not only benefits manufacturers but also supports sustainable agricultural practices by reducing reliance on more toxic alternatives .

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

- Methyl 1H-pyrazole-3-carboxylate

- Ethyl 1H-pyrazole-4-carboxylate

- 1-Phenyl-1H-pyrazole-4-carboxylate

Comparison: Methyl 1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Biologische Aktivität

Methyl 1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with carboxylic acids or their derivatives. Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a series of C-5-acyl derivatives were synthesized, and many exhibited substantial inhibitory activity against various biological targets .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives. Notably, some compounds demonstrated fungicidal activity against wheat rust and Phoma asparagi, which are significant pathogens in agriculture . Additionally, antiviral activity has been noted against certain viral strains, highlighting the compound's potential in developing new antiviral agents.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in various models. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, compounds derived from this pyrazole exhibited IC50 values comparable to known anti-inflammatory drugs, suggesting their potential use in treating inflammatory diseases .

Anticancer Activity

This compound has shown promise in anticancer research. Some derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and others. The structure-activity relationship studies indicate that modifications at specific positions on the pyrazole ring can enhance anticancer activity, with certain compounds achieving IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for designing more potent derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity. For instance, compounds with halogen substitutions often exhibit improved inhibitory effects against enzymes involved in cancer progression .

- Hydrophobic Interactions : The interaction between substituents on the pyrazole ring and active site residues of target proteins plays a significant role in determining potency. Compounds that form strong hydrogen bonds with critical residues tend to show higher activity levels .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral potential of this compound derivatives, several compounds were tested against influenza virus strains. The most effective derivative showed over 70% inhibition at low concentrations, indicating a promising lead for further development as an antiviral agent .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of modified pyrazole derivatives against human cancer cell lines. The study revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting mechanisms beyond mere growth inhibition .

Eigenschaften

IUPAC Name |

methyl 1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTZKSMAJVLWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51105-90-9 | |

| Record name | Methyl 1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.